5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
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Overview
Description
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a fascinating compound with a benzofuran scaffold. Benzofurans are heterocyclic compounds containing a benzene ring fused with a furan ring. This compound has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:
The synthesis of 5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves efficient synthetic protocols. One common approach is the condensation of 5-nitrofuran-2-carbaldehyde with an appropriate amine or hydrazine derivative. For example, the reaction can proceed as follows:
5-nitrofuran-2-carbaldehyde+Amine→Schiff base→this compound
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction reactions can modify the nitro group or other functional groups.
Substitution: Substitution reactions at the chloro or nitro positions are possible.
Common Reagents and Conditions:
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution Reactions: Alkylating agents (e.g., alkyl halides) or nucleophilic substitution conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:
The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or substitutions.
Scientific Research Applications
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential antimicrobial, antiviral, or anti-inflammatory properties.
Industry: As a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
5-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: can be compared with other benzofuran-based compounds. Its uniqueness lies in its specific substitution pattern and potential biological activities.
Similar Compounds
- Other benzofuran derivatives with varying substituents.
- Nitrofurantoin analogues .
- Thiazolidinone derivatives .
Properties
Molecular Formula |
C14H8ClNO4 |
---|---|
Molecular Weight |
289.67 g/mol |
IUPAC Name |
5-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO4/c15-10-1-5-13-9(7-10)8-12(19-13)3-2-11-4-6-14(20-11)16(17)18/h1-8H/b3-2+ |
InChI Key |
DICKYSMQJSABMO-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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